(1S,4R)-Camphorsulfonate pyrrolidine-2-boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

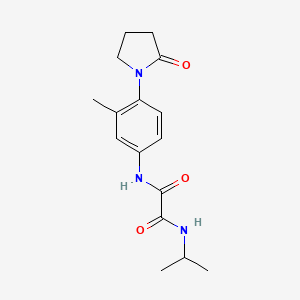

(1S,4R)-Camphorsulfonate pyrrolidine-2-boronic acid is a chemical compound that has gained significant attention in the field of organic synthesis. It is a chiral auxiliary that has been used in various asymmetric transformations, including the synthesis of chiral compounds, natural products, and pharmaceuticals.

Applications De Recherche Scientifique

Characterization and Stereochemistry

A comprehensive study on camphorsulfonic acid (CSA) isomers provided insights into their chemical characterization and stereochemistry. Utilizing techniques like NMR spectroscopy, high-resolution mass spectrometry, and single-crystal X-ray diffraction, researchers determined the absolute configuration and optical purity of CSA, which is occasionally used in the manufacture of active pharmaceutical ingredients. The study highlighted the enantiomeric purity of CSA isomers, crucial for understanding the (1S,4R) configuration relevant to "(1S,4R)-Camphorsulfonate pyrrolidine-2-boronic acid" (Cheng et al., 2022).

Electropolymerization and Microstructure

Research into the electropolymerization of N-substituted chiral pyrrole in a chiral environment, including CSA, has shown the formation of unique polymer films with enantioselective recognition properties. This process generates chiral alkyl N-substituted polypyrrole micro-ribbons, indicating a potential application in creating structured, conductive polymers (Han Gaoyi, 2004).

Synthesis and Functionalization

The synthesis of 1-(phenylsulfonyl)pyrrole-2-boronic acid, which can couple smoothly with aryl bromides and iodides under Suzuki conditions, showcases the role of boronic acids in facilitating the creation of functionalized molecules. This demonstrates the chemical versatility and application of boronic acid derivatives in organic synthesis (Jonathan G. Grieb & D. Ketcha, 1995).

Luminogenic and Sensory Applications

A study involving the complexation of bulky camphorsulfonic acid with quinine to produce a luminogen with aggregation-induced emission (AIE) properties highlights the use of camphorsulfonic acid derivatives in sensory applications. This complex's ionic bonds are sensitive to various stimuli, making it a potential luminescent sensor for pH and metal ions (Pei-Yi Huang et al., 2016).

Asymmetric Catalysis

Research into the asymmetric multicomponent synthesis of highly functionalized pyrrolidines catalyzed by silver(I), using camphorsultam as a stereochemistry control agent, underscores the significant role of camphorsulfonate derivatives in catalysis. This methodology provides access to diverse pyrrolidine structures in an efficient and selective manner (P. Garner et al., 2006).

Propriétés

IUPAC Name |

[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;pyrrolidin-2-ylboronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O4S.C4H10BNO2/c1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14;7-5(8)4-2-1-3-6-4/h7H,3-6H2,1-2H3,(H,12,13,14);4,6-8H,1-3H2/t7-,10-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFBYRZFYJPZUGG-YZUKSGEXSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1CCCN1)(O)O.CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B(C1CCCN1)(O)O.CC1([C@@H]2CC[C@]1(C(=O)C2)CS(=O)(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26BNO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-(2-bromophenyl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2888804.png)

![5-(9H-Fluoren-9-ylmethoxycarbonyl)-6,6-dimethyl-1,4-dihydropyrrolo[3,4-c]pyrazole-3-carboxylic acid](/img/structure/B2888809.png)

![2-(Benzo[d]thiazol-2-ylthio)-1-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2888810.png)

![[(2S,5R)-5-Phenyloxolan-2-yl]methanamine;hydrochloride](/img/structure/B2888811.png)

![3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-1,1,1-trifluoro-2-propanol](/img/structure/B2888812.png)

![N-[5-[2-(2,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbutanamide](/img/structure/B2888815.png)

![N-(octahydrobenzo[b][1,4]dioxin-6-yl)pivalamide](/img/structure/B2888821.png)